

1H NMR spectrum of 3-Chloro-6-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-6-(trifluoromethyl)pyridazine
Cat. No.:	B1416223

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An In-Depth Technical Guide to the 1H NMR Spectrum of **3-Chloro-6-(trifluoromethyl)pyridazine**

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug discovery. **3-Chloro-6-(trifluoromethyl)pyridazine** is a key building block whose utility is predicated on its precise chemical architecture. This guide provides a comprehensive, first-principles analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, from the influence of substituent electronics to spin-spin coupling phenomena. This theoretical framework is complemented by a rigorous, field-validated experimental protocol for data acquisition and processing. The objective is to equip researchers with the expert knowledge required to interpret the 1H NMR spectrum of this molecule with confidence, ensuring structural integrity in synthetic and medicinal chemistry applications.

The Strategic Importance of 3-Chloro-6-(trifluoromethyl)pyridazine in Medicinal Chemistry

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The specific substitution pattern of **3-Chloro-6-(trifluoromethyl)pyridazine** (CAS 258506-68-2) imparts a unique combination of physicochemical properties.^{[1][2]} The chlorine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the trifluoromethyl group at the 6-position, a potent electron-withdrawing group, significantly modulates the electronic character of the ring and can enhance metabolic stability and membrane permeability.^{[3][4]}

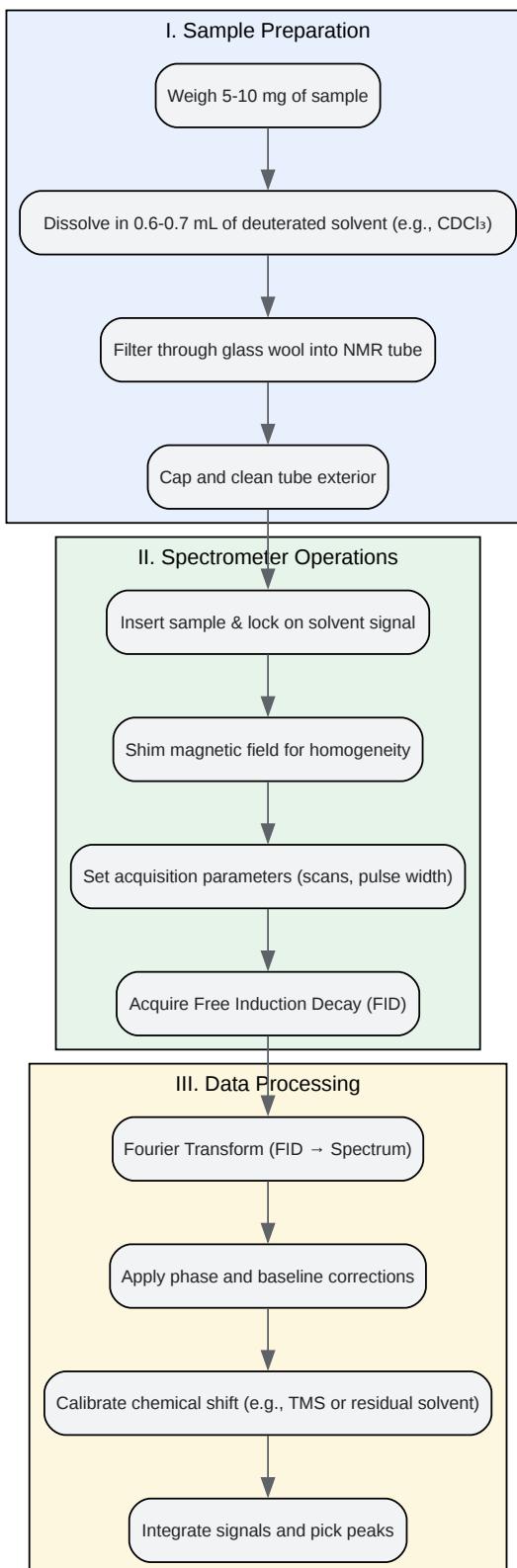
Given its role as a foundational reagent, unambiguous structural verification is non-negotiable. ¹H NMR spectroscopy stands as the primary analytical method for this purpose, offering a high-resolution fingerprint of the proton environments within the molecule.^[5] A thorough understanding of its ¹H NMR spectrum is therefore essential for quality control, reaction monitoring, and the definitive characterization of its derivatives.

A First-Principles Approach to Spectral Prediction

The ¹H NMR spectrum of **3-Chloro-6-(trifluoromethyl)pyridazine** is elegantly simple, yet rich with information. The appearance of the spectrum is dictated by the molecule's structure, specifically the electronic effects of its substituents on the two aromatic protons.

Molecular Structure and Proton Environments:

The molecule possesses two chemically distinct protons on the pyridazine ring, located at the C4 and C5 positions.

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- To cite this document: BenchChem. [1H NMR spectrum of 3-Chloro-6-(trifluoromethyl)pyridazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1416223#1h-nmr-spectrum-of-3-chloro-6-trifluoromethyl-pyridazine>

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